6-Methyl-2,3-dihydro-1H-indole hydrochloride
Overview
Description
6-Methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C9H12ClN . It is a white solid and is used in various chemical reactions due to its indole scaffold .
Synthesis Analysis
Indole derivatives, such as 6-Methyl-2,3-dihydro-1H-indole hydrochloride, can be synthesized using various classical and advanced methods . One of the widely used methods is the Fischer indolisation , which is a one-pot synthesis considered efficient in synthetic organic chemistry . This method has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of 6-Methyl-2,3-dihydro-1H-indole hydrochloride can be represented by the linear formula C9H12ClN . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
Indole-containing small molecules, like 6-Methyl-2,3-dihydro-1H-indole hydrochloride, have been reported to have diverse pharmacological activities . They have been extensively explored as potential anti-tubercular agents or drugs . Some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .Physical And Chemical Properties Analysis
6-Methyl-2,3-dihydro-1H-indole hydrochloride is a white solid with a molecular weight of 169.65 . Its IUPAC name is 6-methylindoline hydrochloride .Scientific Research Applications
Anti-HIV Research
Indole derivatives have been reported to show potential in anti-HIV research. A study by Kasralikar et al. mentioned the molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives as anti-HIV-1 agents . While this does not directly reference 6-Methyl-2,3-dihydro-1H-indole hydrochloride, it suggests that similar compounds could be explored for their efficacy against HIV.
2. Therapeutic Potential in Imidazole Containing Compounds Although not directly related to 6-Methyl-2,3-dihydro-1H-indole hydrochloride, imidazole-containing compounds, which share a similar heterocyclic structure with indoles, have been synthesized and studied for various therapeutic potentials . This indicates that research into the therapeutic applications of 6-Methyl-2,3-dihydro-1H-indole hydrochloride could be a fruitful area.
Material Safety and Handling
Sigma-Aldrich lists 6-Methyl-2,3-dihydro-1H-indole hydrochloride with its CAS number and provides material safety data sheets (MSDS), which are essential for handling the compound in a research setting . This information is crucial for researchers to safely conduct experiments with the compound.
Chemical Synthesis and Availability
The availability of 6-Methyl-2,3-dihydro-1H-indole hydrochloride from suppliers like Smolecule indicates that it is a compound of interest in chemical synthesis and research applications. The molecular weight and formula provided can help researchers calculate dosages and prepare solutions for their experiments.
Future Directions
The future directions of research on indole derivatives like 6-Methyl-2,3-dihydro-1H-indole hydrochloride are promising. They are being extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This could facilitate the design of novel compounds with anti-tubercular activity .
properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-2-3-8-4-5-10-9(8)6-7;/h2-3,6,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUGHBCICZOHSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-dihydro-1H-indole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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